2-Dibenzothiophenamine

Description

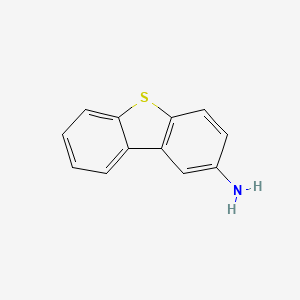

Structure

3D Structure

Properties

IUPAC Name |

dibenzothiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMMJWDNKMITSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50305375 | |

| Record name | 2-Dibenzothiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7428-91-3 | |

| Record name | 2-Dibenzothiophenamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Dibenzothiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[b,d]thiophen-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Key Heterocyclic Building Block

An In-Depth Technical Guide to 2-Dibenzothiophenamine: Structure, Properties, and Core Applications

Prepared by a Senior Application Scientist

In the landscape of materials science and medicinal chemistry, heterocyclic compounds form the backbone of countless innovations. Among these, this compound, also known as 2-aminodibenzothiophene, emerges as a molecule of significant interest. Its rigid, planar dibenzothiophene core, fused from two benzene rings and a central thiophene ring, provides a unique electronic and structural scaffold. The strategic placement of an amine group at the 2-position imbues the molecule with chemical functionalities that are pivotal for its diverse applications.

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its properties and the strategic thinking underpinning its synthesis and application. Our focus is on delivering field-proven insights into its chemical structure, physicochemical properties, synthesis, and critical roles in the development of advanced organic electronics and novel therapeutic agents.

PART 1: Molecular Structure and Physicochemical Profile

The foundational characteristics of this compound dictate its behavior and potential applications. Its structure is a confluence of aromaticity, heteroatomic influence, and functional group reactivity.

Chemical Identity

The molecule is unambiguously identified by several key descriptors:

| Identifier | Value | Source |

| IUPAC Name | dibenzo[b,d]thiophen-2-amine | PubChem[1] |

| CAS Number | 7428-91-3 | ChemicalBook[2] |

| Molecular Formula | C₁₂H₉NS | PubChem[1] |

| Molecular Weight | 199.27 g/mol | ChemicalBook[2] |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)N | PubChem[1] |

Structural Representation

The structural formula reveals the fusion of the three rings and the position of the amine substituent.

Caption: Chemical structure of this compound (C₁₂H₉NS).

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate solvents, reaction conditions, and purification methods. While extensive experimental data is sparse, the following table summarizes key computed and available information.

| Property | Value | Notes | Source |

| XLogP3-AA | 3.7 | A computed measure of hydrophobicity. | PubChem[1] |

| Hydrogen Bond Donors | 1 | From the -NH₂ group. | PubChem[1] |

| Hydrogen Bond Acceptors | 1 | From the nitrogen atom. | PubChem[1] |

| Topological Polar Surface Area | 26.02 Ų | Influences membrane permeability and solubility. | PubChem[1] |

| Melting Point | Not available | Experimental data is not consistently reported. Decomposition may occur at high temperatures. | [3][4] |

| Solubility | Insoluble in water | Expected due to its largely aromatic and hydrophobic structure. Soluble in organic solvents like benzene. | [5][6] |

PART 2: Synthesis and Characterization

The synthesis of this compound typically involves the introduction of a nitrogen-containing functional group onto the pre-formed dibenzothiophene core. The choice of synthetic route is governed by factors such as starting material availability, desired purity, and scalability.

Representative Synthetic Pathway: Nitration and Reduction

A common and logical approach for introducing an amine group onto an aromatic ring is through a two-step nitration-reduction sequence. This method leverages the well-established chemistry of electrophilic aromatic substitution.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Reduction of 2-Nitrodibenzothiophene

This protocol describes a representative lab-scale synthesis. It is presented as a self-validating workflow, where the success of each step can be monitored.

Objective: To synthesize this compound from 2-Nitrodibenzothiophene.

Materials:

-

2-Nitrodibenzothiophene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Methodology:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-Nitrodibenzothiophene (1.0 eq) in ethanol.

-

Causality Check: Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions.

-

-

Addition of Reducing Agent:

-

To the stirred suspension, add Tin(II) chloride dihydrate (approx. 4-5 eq). The large excess ensures the complete reduction of the nitro group.

-

Slowly add concentrated HCl to the mixture. The reaction is exothermic; addition should be controlled to maintain a manageable temperature.

-

Expert Insight: The combination of SnCl₂ in acidic medium is a classic and robust method for the reduction of aromatic nitro compounds. The tin(II) is oxidized to tin(IV) while the nitro group is reduced.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

-

Validation Step: Monitor the reaction progress using Thin Layer Chromatography (TLC). A new spot corresponding to the more polar amine product should appear, while the starting nitro-compound spot diminishes.

-

-

Work-up and Neutralization:

-

After completion, cool the mixture to room temperature. A precipitate of the amine salt may form.

-

Slowly neutralize the acidic mixture by adding a concentrated NaOH solution until the pH is basic (pH > 10). This deprotonates the ammonium salt to the free amine and precipitates tin hydroxides.

-

Causality Check: Basification is crucial to isolate the neutral amine product, which is typically insoluble in aqueous base and can be extracted into an organic solvent.

-

-

Extraction and Purification:

-

Extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

-

Spectroscopic Characterization

Characterization is essential to confirm the identity and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for structural elucidation. Key expected signals would include distinct aromatic protons in the 7-8 ppm range and a broad singlet for the amine (-NH₂) protons, typically in the 3-5 ppm range, which can shift depending on the solvent and concentration.[7][8][9]

-

Mass Spectrometry (MS): GC-MS analysis will confirm the molecular weight. The mass spectrum should show a prominent molecular ion (M+) peak at m/z = 199, corresponding to the molecular weight of C₁₂H₉NS.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum provides evidence of functional groups. The successful reduction of the nitro group would be confirmed by the disappearance of strong N-O stretching bands (around 1530 and 1350 cm⁻¹) and the appearance of characteristic N-H stretching bands (a doublet around 3350-3450 cm⁻¹) for the primary amine.[7]

PART 3: Core Applications and Field Insights

The unique properties of this compound make it a valuable intermediate in two primary high-technology and research fields.

Organic Electronics: A Superior Hole Transport Material

In the field of Organic Light-Emitting Diodes (OLEDs), efficient charge transport is paramount for device performance. This compound serves as a key building block for more complex Hole Transport Materials (HTMs).[10]

-

Mechanism of Action: The dibenzothiophene core possesses a rigid, planar structure with high conjugation, which facilitates efficient charge (hole) transport through π-π stacking. The amine group, being an electron donor, further enhances the hole transport capability of the material.[11] In an OLED device, the HTM facilitates the movement of holes from the anode towards the emissive layer, where they recombine with electrons to produce light.[11]

Caption: Role of HTL in a simplified OLED device structure.

-

Trustworthiness in Design: Derivatives of this compound are designed to have a high Highest Occupied Molecular Orbital (HOMO) energy level, which is crucial for reducing the energy barrier for hole injection from the anode.[12] This leads to lower operating voltages and higher power efficiency in the final OLED device.[11]

Drug Discovery and Medicinal Chemistry

The thiophene ring and its fused derivatives are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds.[5][13]

-

Pharmacophore Potential: this compound itself has been explored as a pharmacophore for developing new therapeutic agents. A notable study investigated its structure-activity relationship in the search for potent inhibitors of Mycobacterium smegmatis, a model organism for tuberculosis research.[2][11] While this compound was the starting point, the research identified related, smaller aminobenzothiophenes as highly potent inhibitors, demonstrating the value of this chemical family in drug discovery.[2][11]

-

Synthetic Versatility: The amine group provides a reactive handle for further chemical modifications, allowing chemists to synthesize libraries of derivatives. These derivatives can be screened for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, which are common for benzothiophene-containing molecules.[1][14]

PART 4: Safety and Handling

As with any chemical reagent, proper handling is essential.

-

GHS Hazard Classification: According to notifications provided to the European Chemicals Agency (ECHA), this compound is classified as:

-

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Conclusion

This compound stands out as a versatile and high-value chemical intermediate. Its robust aromatic framework combined with the reactive amine functionality provides a powerful platform for innovation. In materials science, it is a cornerstone for developing next-generation hole transport materials that are pushing the boundaries of OLED efficiency and longevity. In medicinal chemistry, it serves as a valuable scaffold for the discovery of new drug candidates targeting critical infectious diseases and other conditions. The continued exploration of its synthesis and derivatization will undoubtedly unlock further applications, cementing its role as a key enabling molecule in both academic research and industrial development.

References

-

Alelaiwi, S. H., Heindl, J. E., Sivaganesh, V., et al. (2022). Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. Bioorganic & Medicinal Chemistry Letters, 63, 128650. [Link]

-

Rowan University. (2022). Structure–activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of O NO 2 PS, O NH 2 PS and O N 3 PS. [Link]

-

ResearchGate. (n.d.). Typical hole transporting materials for OLED devices. [Link]

-

Wikipedia. (n.d.). Dibenzothiophene. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2009). Applications substituted 2-aminothiophenes in drug design. Nova Biotechnologica, 9(2), 167-175. [Link]

-

ResearchGate. (2023). A dibenzothiophene-based cross-linked hole transport material for high-performance blue quantum dot light emitting diodes. [Link]

-

Forero, J. S., Carvalho, E., & da Silva, F. M. (2011). A new protocol for the synthesis of 2-aminothiophenes through the Gewald reaction in solvent-free conditions. Semantic Scholar. [Link]

-

National Center for Biotechnology Information. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]

-

ResearchGate. (n.d.). New experimental melting properties as access for predicting amino-acid solubility. [Link]

-

Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Letters in Organic Chemistry, 20(9). [Link]

-

Royal Society of Chemistry. (n.d.). Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C. [Link]

-

National Center for Biotechnology Information. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PubMed Central. [Link]

-

Bruker. (n.d.). A case study on the analysis of exenatide using NMR spectroscopy. [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]

-

National Center for Biotechnology Information. (2017). Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics. PubMed Central. [Link]

-

ResearchGate. (n.d.). Schematic illustration of an OLED, comprising a hole transport layer... [Link]

-

Semantic Scholar. (n.d.). Melting properties of amino acids and their solubility in water. [Link]

-

National Center for Biotechnology Information. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. PubMed Central. [Link]

-

ResearchGate. (n.d.). Physicochemical Properties of Aqueous Solutions of 2-Amino-2-hydroxymethyl-1,3-propanediol. [Link]

Sources

- 1. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchwithrowan.com [researchwithrowan.com]

- 3. researchgate.net [researchgate.net]

- 4. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. news-medical.net [news-medical.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]

Spectroscopic Data of 2-Dibenzothiophenamine: A Technical Guide for Researchers

Introduction

2-Dibenzothiophenamine, a heterocyclic aromatic amine, serves as a crucial building block in the synthesis of advanced materials and pharmaceutical agents. Its rigid, planar dibenzothiophene core, combined with the electronic influence of the amine substituent, imparts unique photophysical and chemical properties. A thorough understanding of its spectroscopic signature is paramount for researchers in materials science and drug development to verify its synthesis, assess its purity, and elucidate its role in various chemical transformations. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and comparative data from structurally analogous compounds.

Molecular Structure and Numbering

To facilitate the interpretation of the spectroscopic data, the standard IUPAC numbering for the dibenzothiophene ring system is utilized. The presence of the amino group at the 2-position significantly influences the electronic environment of the surrounding protons and carbons.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit signals in the aromatic region, typically between 6.5 and 8.5 ppm. The amino group (NH₂) is a strong electron-donating group, which will cause a significant upfield shift (to lower ppm values) for the protons on the same ring, particularly those in the ortho and para positions. The protons on the unsubstituted benzene ring are expected to resonate at higher chemical shifts, similar to those in dibenzothiophene itself.

Key Features of the Predicted ¹H NMR Spectrum:

-

Amino Protons (NH₂): A broad singlet is anticipated, the chemical shift of which can be highly variable depending on the solvent and concentration, typically appearing between 3.5 and 5.0 ppm.

-

Aromatic Protons: The seven aromatic protons will likely appear as a series of multiplets due to complex spin-spin coupling. Protons H-1 and H-3, being ortho and para to the amino group, are expected to be the most shielded and therefore appear at the lowest chemical shifts in the aromatic region. Protons on the unsubstituted ring (H-6, H-7, H-8, H-9) will be deshielded and resonate at higher chemical shifts.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| NH₂ | 3.5 - 5.0 | br s | Chemical shift is solvent and concentration dependent. |

| H-1 | ~6.8 | d | Ortho to NH₂, significant shielding. |

| H-3 | ~7.0 | dd | Para to NH₂, shielded. |

| H-4 | ~7.6 | d | Meta to NH₂, less shielded. |

| H-6 | ~7.8 | m | Part of the unsubstituted ring. |

| H-7 | ~7.4 | m | Part of the unsubstituted ring. |

| H-8 | ~7.4 | m | Part of the unsubstituted ring. |

| H-9 | ~8.1 | m | Deshielded due to proximity to sulfur and ring current effects. |

d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. The electron-donating amino group will cause a significant upfield shift for the carbons in the substituted ring. Quaternary carbons, those not attached to any protons, are expected to show weaker signals.

Key Features of the Predicted ¹³C NMR Spectrum:

-

C-2: The carbon directly attached to the amino group will experience a strong shielding effect and is expected to have a chemical shift around 145-150 ppm.

-

Other Aromatic Carbons: The remaining aromatic carbons will appear in the range of 110-140 ppm. The carbons ortho and para to the amino group (C-1, C-3) will be shifted upfield compared to their counterparts in unsubstituted dibenzothiophene.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-1 | ~115 | Shielded by the ortho amino group. |

| C-2 | ~148 | Attached to the electron-donating amino group. |

| C-3 | ~118 | Shielded by the para amino group. |

| C-4 | ~125 | |

| C-4a | ~135 | Quaternary carbon. |

| C-5a | ~140 | Quaternary carbon. |

| C-6 | ~124 | |

| C-7 | ~127 | |

| C-8 | ~123 | |

| C-9 | ~122 | |

| C-9a | ~138 | Quaternary carbon. |

| C-9b | ~130 | Quaternary carbon. |

Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution of the aromatic region).

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

-

For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

For assignment of quaternary carbons, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is highly recommended.

-

Caption: Experimental workflow for NMR analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions arising from the amino group and the aromatic rings.

Key Features of the Predicted IR Spectrum:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3300 - 3500 | Medium, sharp (doublet) | Symmetric and asymmetric stretching |

| Aromatic C-H | 3000 - 3100 | Medium to weak | Stretching |

| Aromatic C=C | 1500 - 1600 | Medium to strong | Stretching |

| C-N | 1250 - 1350 | Medium | Stretching |

| Aromatic C-H Bending | 700 - 900 | Strong | Out-of-plane bending |

Discussion:

-

N-H Stretching: The presence of a primary amine will give rise to two characteristic sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches. This is a key diagnostic feature.

-

Aromatic C-H Stretching: Weak to medium absorptions are expected just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: A series of bands in the 1500-1600 cm⁻¹ region are characteristic of the aromatic ring system.

-

C-N Stretching: A medium intensity band in the 1250-1350 cm⁻¹ region is expected for the C-N bond.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bands, including C-H in-plane and out-of-plane bending vibrations, which are unique to the molecule and can be used for identification by comparison with a known spectrum. The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The mass spectrum of this compound (C₁₂H₉NS) is expected to show a prominent molecular ion peak at m/z = 199, corresponding to its molecular weight. Due to the presence of a sulfur atom, an M+2 peak with an intensity of about 4.4% of the molecular ion peak is also expected due to the natural abundance of the ³⁴S isotope.

-

Major Fragmentation Pathways: The fragmentation of the molecular ion is likely to proceed through several pathways, including:

-

Loss of HCN: A common fragmentation for primary aromatic amines, leading to a fragment at m/z = 172.

-

Loss of CS: Expulsion of a carbon-sulfur radical, which is characteristic of thiophene-containing compounds, would result in a fragment at m/z = 155.

-

Loss of H: A fragment at m/z = 198 is also possible.

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization:

-

Technique: Electron Ionization (EI) is a common and effective method for analyzing relatively small, thermally stable organic molecules.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

Data Acquisition:

-

Instrument: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Procedure:

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

The resulting positively charged ions and fragment ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While experimental data is not widely available, the predicted NMR, IR, and MS spectra, based on established principles and comparisons with analogous compounds, offer a robust framework for researchers to characterize this important molecule. The detailed experimental protocols provided herein will enable scientists to acquire high-quality data for their synthesized samples, facilitating accurate identification and further research in the development of novel materials and pharmaceuticals.

References

-

PubChem. This compound. Available at: [Link]

-

PubChem. 2-Aminofluorene. Available at: [Link]

-

PubChem. 2-Aminobiphenyl. Available at: [Link]

-

NIST Chemistry WebBook. Dibenzothiophene. Available at: [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]

photophysical and electrochemical properties of 2-Dibenzothiophenamine

An In-Depth Technical Guide to the Photophysical and Electrochemical Properties of 2-Dibenzothiophenamine for Advanced Material Applications

Abstract

Dibenzothiophene and its derivatives represent a cornerstone class of materials in the field of organic electronics, prized for their rigid, planar structure and excellent thermal stability.[1] This technical guide focuses on a key derivative, this compound (CAS: 7428-91-3)[2], a molecule where the introduction of an electron-donating amine group at the C2 position is poised to significantly modulate its electronic and optical properties. As Senior Application Scientists, our goal is to provide a comprehensive framework for researchers and drug development professionals to understand and evaluate this compound. This document details the core photophysical and electrochemical characteristics of this compound, outlines the rigorous experimental protocols for their determination, and synthesizes this data to project its potential utility in applications such as Organic Light-Emitting Diodes (OLEDs) and other advanced electronic systems.

Introduction: The Significance of the Dibenzothiophene Scaffold

The dibenzothiophene core is a sulfur-containing heterocyclic aromatic compound that serves as a privileged building block for functional organic materials.[3] Its inherent structural rigidity and planarity facilitate strong intermolecular π-π stacking, which is a critical prerequisite for efficient charge transport in semiconductor thin films.[1] The synthetic versatility of the dibenzothiophene scaffold allows for targeted functionalization to fine-tune its electronic properties.[4][5]

The subject of this guide, this compound, incorporates a potent electron-donating amino group (-NH₂) onto this robust framework. This strategic modification is anticipated to raise the energy of the Highest Occupied Molecular Orbital (HOMO), thereby facilitating hole injection and transport, while also influencing the molecule's absorption and emission characteristics. Understanding these fundamental properties is paramount to unlocking its potential in next-generation electronic and photonic devices.

Photophysical Characterization: Interrogating the Interaction with Light

The photophysical properties of a molecule dictate its ability to absorb and emit light, forming the basis of its function in applications like OLEDs, fluorescent probes, and sensors. This section details the essential spectroscopic techniques used to characterize this compound.

UV-Visible Absorption Spectroscopy

Causality and Rationale: UV-Vis spectroscopy is the primary tool for probing the electronic transitions within a molecule. For π-conjugated systems like this compound, the absorption spectrum reveals the energy required to promote an electron from a ground state orbital (typically the HOMO) to an excited state orbital (typically the LUMO). The position (λmax) and intensity (molar extinction coefficient, ε) of the absorption bands provide direct insight into the molecule's electronic structure. The amine substituent is expected to cause a bathochromic (red) shift in the absorption bands compared to the parent dibenzothiophene core due to an intramolecular charge transfer (ICT) character.[6]

Experimental Protocol: UV-Vis Spectrum Acquisition

| Step | Action | Rationale & Key Parameters |

| 1 | Sample Preparation | Dissolve a precise, low concentration (e.g., 10⁻⁵ M) of this compound in a spectrophotometric-grade solvent (e.g., Dichloromethane, THF, Toluene). |

| 2 | Instrument Setup | Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum using a cuvette filled with the pure solvent to correct for solvent absorption and instrument response.[7] |

| 3 | Measurement | Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm). |

| 4 | Data Analysis | Identify the wavelength of maximum absorption (λmax). If the concentration and path length are known, calculate the molar extinction coefficient (ε) using the Beer-Lambert law. |

Workflow for UV-Visible Absorption Measurement

Caption: Workflow for acquiring a UV-Vis absorption spectrum.

Photoluminescence (PL) Spectroscopy

Causality and Rationale: PL spectroscopy measures the light emitted by a substance after it has absorbed photons. For fluorescent molecules, this involves radiative relaxation from the first singlet excited state (S₁) to the ground state (S₀). Key parameters derived from PL studies include the emission wavelength (λem), the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τF). The ΦF is a critical measure of the efficiency of the emission process, while τF reveals the average time the molecule spends in the excited state. These parameters are vital for assessing a material's potential as an emitter in an OLED.[4]

Experimental Protocol: Fluorescence Characterization

| Step | Action | Rationale & Key Parameters |

| 1 | Sample Preparation | Prepare a dilute solution (absorbance < 0.1 at excitation λ) to avoid inner-filter effects. Use the same high-purity solvent as in the UV-Vis measurement. |

| 2 | Emission Spectrum | Excite the sample at its λmax (from UV-Vis) and scan the emission monochromator to record the fluorescence spectrum. Note the λem.[8] |

| 3 | Quantum Yield (ΦF) | Measure the integrated fluorescence intensity of the sample and a known standard (e.g., quinine sulfate) under identical conditions. Calculate the relative ΦF. |

| 4 | Lifetime (τF) | Use Time-Correlated Single Photon Counting (TCSPC). Excite the sample with a pulsed laser source and measure the decay of the fluorescence intensity over time to determine τF.[4] |

Workflow for Comprehensive Fluorescence Analysis

Caption: Standard three-electrode setup for cyclic voltammetry.

Determination of Frontier Molecular Orbital (FMO) Energies

Causality and Rationale: The onset potentials from CV are used to calculate the absolute HOMO and LUMO energy levels using well-established empirical formulas. These energy levels are the most critical parameters for designing device architectures, as they determine the energy barriers for charge injection from the electrodes and charge transfer between adjacent layers. [9]

-

HOMO Energy Calculation: EHOMO (eV) = - [Eoxonset vs Fc/Fc⁺ + 4.8]

-

LUMO Energy Calculation: ELUMO (eV) = - [Eredonset vs Fc/Fc⁺ + 4.8]

The value 4.8 eV represents the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level. [9]The difference between the HOMO and LUMO levels provides the electrochemical energy gap (Egel), which can be compared with the optical gap derived from the absorption spectrum.

Table 2: Summary of Anticipated Electrochemical Properties

| Parameter | Symbol | Expected Value/Range (vs Fc/Fc⁺) | Significance |

| Oxidation Onset | Eoxonset | +0.4 to +0.7 V | Correlates directly with the HOMO energy level. |

| Reduction Onset | Eredonset | -2.2 to -2.6 V | Correlates directly with the LUMO energy level. |

| HOMO Energy | EHOMO | -5.2 to -5.5 eV | Governs hole injection and transport capability. |

| LUMO Energy | ELUMO | -2.2 to -2.6 eV | Governs electron injection and transport capability. |

| Electrochemical Gap | Egel | 2.8 to 3.1 eV | Defines the fundamental energy gap of the material. |

Application Outlook: Device Integration

By synthesizing the photophysical and electrochemical data, we can predict the role of this compound in an organic electronic device. Its anticipated HOMO level (~-5.3 eV) makes it a promising candidate for a Hole Transport Layer (HTL) or a blue-emitting host/dopant in an OLED.

Hypothetical OLED Energy Level Diagram

Caption: Energy level alignment for this compound (2-DBTA) as a Hole Transport Layer (HTL).

The low energy barrier between the ITO anode (-4.7 eV) and the HOMO of this compound (-5.3 eV) suggests efficient hole injection. Furthermore, its relatively high LUMO energy would serve to confine electrons within the emissive layer, potentially increasing device efficiency.

Conclusion

This compound is a strategically designed molecule with significant potential for application in organic electronics. The protocols and analyses presented in this guide provide a robust framework for its comprehensive characterization. The electron-donating amine group is expected to yield favorable HOMO energy levels for hole transport and blue fluorescence characteristics suitable for OLED applications. By rigorously applying these photophysical and electrochemical evaluation techniques, researchers can effectively validate its performance and accelerate its integration into next-generation materials and devices.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C12H9NS | CID 298442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Thioflavin T Inspirations: On the Photophysical and Aggregation Properties of Fluorescent Difluoroborates Based on the Benzothiazole Core - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. lse.technion.ac.il [lse.technion.ac.il]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2-Aminodibenzothiophene

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Aminodibenzothiophene is a heterocyclic aromatic amine built upon the dibenzothiophene (DBT) core. While the parent DBT scaffold is extensively studied in the context of environmental science and petrochemistry, its derivatives are of increasing interest to medicinal chemists. The 2-aminothiophene motif is recognized as a "privileged structure" in drug discovery, capable of conferring a wide range of biological activities, including antiprotozoal, antiproliferative, and antimicrobial properties.[1][2][3] The incorporation of this amine functionality onto the rigid, lipophilic dibenzothiophene backbone creates a molecule with unique physicochemical characteristics that are critical to its behavior in both biological and pharmaceutical systems.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility and stability of 2-aminodibenzothiophene. As specific experimental data for this exact molecule is not extensively published, this document emphasizes the underlying scientific principles and provides robust, field-proven methodologies for its characterization. The protocols described herein are designed as self-validating systems, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[4]

Section 1: Physicochemical & Structural Considerations

Understanding the inherent properties of 2-aminodibenzothiophene is the foundation for predicting its behavior. The molecule is an amalgamation of a large, non-polar polycyclic aromatic system (dibenzothiophene) and a polar, basic functional group (the 2-amino group).

-

Lipophilicity vs. Polarity: The dibenzothiophene core is highly hydrophobic. In contrast, the primary amine group introduces polarity and a site for hydrogen bonding, which can enhance interaction with polar solvents. The overall solubility will be a balance between these opposing characteristics.

-

Basicity and pKa: The amino group is basic and will be protonated at acidic pH (forming a cationic aminium salt). This pH-dependent ionization is the most critical factor influencing aqueous solubility. The pKa of the conjugate acid can be estimated using computational models or determined experimentally via titration. This value dictates the pH range over which the molecule transitions from its neutral, less soluble form to its charged, more soluble form.

-

Sulfur Heteroatom: The sulfur atom in the thiophene ring can participate in non-covalent interactions and is also a potential site for oxidation, a key consideration for chemical stability.

Section 2: Solubility Profiling

Solubility is a critical determinant of a compound's suitability for formulation and its potential for oral bioavailability. A comprehensive solubility profile across various solvent systems is essential. While data for the parent compound, dibenzothiophene, shows it is soluble in non-polar organic solvents like N,N-dimethylformamide, acetone, and sulfolane[5], the addition of the amino group on 2-aminodibenzothiophene necessitates a broader investigation.

Causality Behind Solvent Selection

The choice of solvents is not arbitrary; it is a systematic exploration of the compound's ability to interact through different intermolecular forces:

-

Aqueous Buffers (pH range 2-10): Essential for determining pH-dependent solubility and predicting behavior in physiological environments. The transition from low to high solubility as the pH drops below the pKa is a key parameter to define.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, making them effective for solvating molecules with polar functional groups like amines.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but do not donate hydrogen bonds. They are excellent for dissolving a wide range of compounds and are often used in initial screening and for preparing stock solutions.

-

Non-Polar Solvents (e.g., Toluene, Dichloromethane): Solubility in these solvents indicates the contribution of the lipophilic dibenzothiophene core to the overall solubility profile.

Experimental Workflow: Solubility Determination

The following workflow outlines a standard process for comprehensive solubility assessment.

Sources

A Comprehensive Technical Guide to 2-Dibenzothiophenamine (CAS: 7428-91-3): Properties, Safety, Synthesis, and Applications

This guide provides an in-depth analysis of 2-Dibenzothiophenamine, a heterocyclic amine built upon the rigid, electron-rich dibenzothiophene scaffold. Intended for researchers and professionals in materials science and drug development, this document moves beyond a simple data summary. It delves into the causality behind its properties, outlines rigorous safety protocols, presents a detailed synthetic methodology with mechanistic insights, and explores its current and potential applications.

Part 1: Chemical Identity and Physicochemical Properties

This compound, also known as 2-Aminodibenzothiophene, is a solid organic compound characterized by a central thiophene ring fused to two benzene rings, with an amine substituent at the 2-position. This unique structure imparts specific electronic and physical properties that are foundational to its applications.

Table 1: Core Identification Data

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 7428-91-3 | [1][2][3] |

| IUPAC Name | Dibenzo[b,d]thiophen-2-amine | [2][3] |

| Synonyms | 2-Aminodibenzothiophene, Dibenzothiophen-2-amine | [2][3] |

| Molecular Formula | C₁₂H₉NS | [2][3] |

| Molecular Weight | 199.27 g/mol |[2][3] |

Table 2: Physicochemical Properties

| Property | Value | Rationale and Experimental Context |

|---|---|---|

| Appearance | Light yellow to brown to dark green powder/crystal.[2] | The color variation is typical for aromatic amines, often indicating minor impurities or oxidation state. High-purity material for electronic applications is typically off-white to light yellow. |

| Melting Point | 133-135 °C.[2] | The high melting point reflects the planar and rigid structure of the dibenzothiophene core, which allows for efficient crystal packing. |

| Boiling Point | 413.2 ± 18.0 °C (Predicted).[2] | This predicted high boiling point is consistent with a stable, high-molecular-weight aromatic compound. |

| pKa | 4.12 ± 0.30 (Predicted).[2] | The basicity of the amine is reduced compared to a simple aniline due to the electron-withdrawing nature of the fused aromatic system. |

Part 2: Safety Data and Hazard Management

A thorough understanding of a chemical's hazard profile is a prerequisite for its use in any research or development setting. The following data, synthesized from multiple safety data sheets, establishes a clear protocol for the safe handling of this compound.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.

Table 3: GHS Hazard Summary

| Pictogram | Signal Word | Hazard Statements |

|---|

|

| Warning [2][4] | H302: Harmful if swallowed.[4]H315: Causes skin irritation.[2][4]H319: Causes serious eye irritation.[2][4]H410: Very toxic to aquatic life with long lasting effects. |Precautionary Measures and Personal Protective Equipment (PPE)

The identified hazards necessitate a stringent and self-validating safety workflow. The requirement for specific PPE is a direct consequence of the H-statements; for example, its classification as a skin and eye irritant (H315, H319) mandates the use of gloves and safety glasses as a minimum standard.

-

Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[4][5]

-

Hand Hygiene: Wash hands thoroughly after handling (P264).[2][4] Do not eat, drink, or smoke in the work area (P270).[4]

-

First Aid and Emergency Response

-

If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[4] Do not induce vomiting.

-

If on Skin: Take off contaminated clothing. Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical attention.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice.[4]

Spill and Disposal Protocol

Given its high toxicity to aquatic life (H410), preventing environmental release is critical (P273).

-

Spill Containment: Avoid generating dust. Sweep up the spilled solid material, place it in a sealed container, and label it for chemical waste.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Mandatory Safety Workflow Diagram

Caption: Standard laboratory workflow for handling this compound.

Part 3: Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved through modern cross-coupling chemistry. The Buchwald-Hartwig amination reaction stands out as the method of choice.

-

Expertise & Rationale: This protocol is selected over classical methods (e.g., nitration followed by reduction) due to its superior functional group tolerance, generally higher yields, and milder reaction conditions. It represents a standard, reliable approach in contemporary organic synthesis for forming aryl-nitrogen bonds. The starting material, 2-bromodibenzothiophene, is commercially available or can be synthesized via electrophilic bromination of dibenzothiophene.

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed coupling of 2-bromodibenzothiophene with an ammonia surrogate.

Materials & Reagents:

-

2-Bromodibenzothiophene

-

Benzophenone imine (ammonia surrogate)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)

-

Xantphos (ligand)

-

Sodium tert-butoxide (NaOt-Bu) (base)

-

Anhydrous Toluene (solvent)

-

Hydrochloric Acid (for hydrolysis)

-

Sodium Bicarbonate (for neutralization)

-

Ethyl Acetate & Hexanes (for chromatography)

-

Anhydrous Magnesium Sulfate

-

Argon or Nitrogen gas supply

Step-by-Step Experimental Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and Sodium tert-butoxide (1.4 equivalents).

-

Inert Atmosphere: Seal the flask and purge with inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Reagent Addition: Under a positive pressure of inert gas, add 2-bromodibenzothiophene (1.0 equivalent), benzophenone imine (1.2 equivalents), and anhydrous toluene.

-

Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 20% ethyl acetate in hexanes. The reaction is complete when the starting 2-bromodibenzothiophene spot is consumed.

-

Workup - Hydrolysis: Cool the reaction to room temperature. Add 2M hydrochloric acid and stir for 1 hour to hydrolyze the intermediate imine.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Workup - Neutralization & Drying: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Mechanistic Causality: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism explains the critical role of each component. The palladium catalyst facilitates the bond formation, the ligand stabilizes the catalytic species, and the base is required to generate the active nucleophile.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Part 4: Applications and Research Context

Premier Application in Materials Science: OLED Technology

The most prominent application of this compound is as a key intermediate for hole-transport materials (HTMs) in Organic Light-Emitting Diodes (OLEDs).[1]

-

Structure-Property Relationship: The performance of this molecule in OLEDs is a direct result of its architecture. The rigid and highly conjugated dibenzothiophene core provides excellent charge transport properties.[1] The amine group, being an electron donor, enhances the hole transport capability of the material.[1]

-

Function: In an OLED device, molecules derived from this compound are used in the Hole Transport Layer (HTL). Their role is to facilitate the efficient movement of positive charge carriers (holes) from the anode to the emissive layer, thereby improving the device's overall luminous efficiency and brightness.[1]

Caption: Simplified structure of a multilayer OLED device highlighting the HTL.

Potential in Drug Discovery and Medicinal Chemistry

While there are no approved drugs directly incorporating the this compound structure, the broader class of substituted aminothiophenes is of significant interest in medicinal chemistry.

-

Scaffold for Bioactive Molecules: Highly substituted thiophene derivatives are core components in numerous biologically active compounds.[7] They are investigated for a range of therapeutic applications, including antimicrobial and anti-inflammatory activities.[7]

-

Future Research Trajectory: The dibenzothiophene core offers a rigid, lipophilic scaffold that can be used to position other functional groups in a defined three-dimensional space to interact with biological targets. The amine group provides a convenient synthetic handle for further derivatization, allowing for the exploration of new chemical space. Therefore, this compound serves as a valuable starting material for creating libraries of novel compounds for biological screening in drug discovery programs.[8]

Conclusion

This compound (CAS: 7428-91-3) is a versatile chemical intermediate whose value is firmly established in materials science and is emerging in medicinal chemistry. Its well-defined physicochemical properties, rooted in its rigid aromatic structure, make it an ideal building block for high-performance OLED materials. While its direct application in pharmaceuticals is not yet realized, its utility as a scaffold for new drug candidates is clear. Adherence to stringent safety protocols is mandatory for its handling, reflecting its specific hazard profile. The synthetic methodologies outlined here provide a reliable and mechanistically understood pathway for its preparation, enabling further research and innovation.

References

- Cas No.7428-91-3 this compound - Pharmaceutical Intermediates Supplier Arborpharmchem. Arborpharmchem.

- This compound | 7428-91-3. ChemicalBook.

- This compound | C12H9NS | CID 298442. PubChem - NIH.

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY DATA SHEET. Fisher Scientific (on Benzo[b]thiophene).

- SAFETY DATA SHEET. Fisher Scientific (on Dibenzothiophene).

- Applications substituted 2-aminothiophenes in drug design.

- Pharmacodynamics & Its Role in Drug Development. Allucent.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. This compound | 7428-91-3 [chemicalbook.com]

- 3. This compound | C12H9NS | CID 298442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. allucent.com [allucent.com]

A Comprehensive Technical Guide to the Electronic Properties of Dibenzothiophene Derivatives for Advanced Organic Electronics

Introduction

Dibenzothiophene (DBT), a sulfur-containing heterocyclic aromatic compound, has emerged as a cornerstone in the field of materials science, particularly in the design and synthesis of next-generation organic electronic materials. Its rigid, planar structure, coupled with inherent thermal stability and a high triplet energy, makes it an exceptionally versatile scaffold for creating high-performance organic semiconductors. The true power of the DBT core lies in its amenability to chemical functionalization, which allows for the precise tuning of its electronic and photophysical properties.

This technical guide offers an in-depth exploration of the electronic properties of substituted dibenzothiophene derivatives. We will delve into the synthetic strategies used to modify the DBT core, analyze the systematic impact of various functional groups on its optoelectronic characteristics, and survey its applications in cutting-edge devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). This document is intended for researchers, materials scientists, and professionals in the electronics industry, providing both foundational knowledge and field-proven insights into this critical class of organic materials.

The Dibenzothiophene Core: A Privileged Scaffold

The DBT molecule consists of two benzene rings fused to a central thiophene ring. This extended π-conjugated system is the foundation of its electronic properties. The sulfur atom in the thiophene ring plays a crucial role, influencing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1][2] The inherent rigidity of the fused ring system promotes effective intermolecular π-π stacking in the solid state, which is vital for efficient charge transport.[3][4] Furthermore, DBT possesses a high triplet energy (around 3.0 eV), making it an ideal building block for host materials in blue phosphorescent OLEDs, where it can effectively confine triplet excitons on the guest emitter molecule.[5]

Synthetic Strategies for Functionalization

The electronic properties of the DBT core can be meticulously tailored by introducing functional groups at various positions, most commonly at the C2, C8, C3, and C7 positions. Palladium-catalyzed cross-coupling reactions are the workhorses for these modifications, with the Suzuki-Miyaura and Stille couplings being particularly prevalent.[3][4][6] These reactions allow for the straightforward installation of a wide array of aryl, alkyl, electron-donating, and electron-withdrawing groups.

The synthesis typically begins with the bromination of the DBT core. Direct bromination tends to yield 2,8-dibromodibenzothiophene, while accessing the 3,7-dibromo isomer often requires a multi-step process involving oxidation and reduction due to the electron-donating nature of the sulfur atom.[3] Once the brominated precursors are obtained, they can be coupled with various boronic acids (Suzuki) or organostannanes (Stille) to yield the desired functionalized derivatives.[3][6]

Structure-Property Relationships: Tailoring Electronic Behavior

The strategic placement of substituents on the DBT scaffold is the key to unlocking a wide range of electronic and photophysical properties. This section explores how different functional groups modulate the core characteristics of DBT.

Frontier Molecular Orbital (HOMO & LUMO) Engineering

The HOMO and LUMO energy levels are critical parameters that govern charge injection, charge transport, and the optical bandgap of an organic semiconductor. These levels can be rationally tuned by appending either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the DBT core.[6][7]

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NR₂) increase the electron density of the DBT core. This destabilizes the HOMO, raising its energy level and thus lowering the ionization potential (the energy required to remove an electron). This is beneficial for hole injection and transport materials.[7]

-

Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN), nitro (-NO₂), or sulfone (-SO₂) decrease the electron density. This stabilizes both the HOMO and LUMO, lowering their energy levels. Lowering the LUMO is particularly important for creating efficient electron-transporting materials.[6][7]

The following diagram illustrates this fundamental principle of HOMO-LUMO modulation.

Caption: Impact of substituents on DBT frontier orbital energies.

The table below summarizes the experimentally determined HOMO and LUMO levels for a selection of DBT derivatives, showcasing the practical application of this engineering principle.

| Derivative | Substituent(s) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

| 2,8-DTDBTT | 2,8-bis(thiophen-2-yl) | -5.57 | -2.31 | 3.26 | [3] |

| 3,7-DTDBTT | 3,7-bis(thiophen-2-yl) | -5.53 | -2.18 | 3.35 | [3] |

| 2,8-DHTDBTT | 2,8-bis(5-hexylthiophen-2-yl) | -5.54 | -2.25 | 3.29 | [3] |

| DBT-Ph-CN | 2-phenyl, 8-cyano | -5.92 | -2.85 | 3.07 | [6] |

| DBT-Ph-OMe | 2-phenyl, 8-methoxy | -5.51 | -2.25 | 3.26 | [6] |

Photophysical Properties

Functionalization significantly impacts the absorption and emission characteristics of DBT derivatives. Extending the π-conjugation by adding aromatic substituents typically leads to a red-shift (a shift to longer wavelengths) in both the absorption and fluorescence spectra.[5][6] This is a direct consequence of a smaller HOMO-LUMO gap. The nature of the substituent also influences the photoluminescence quantum yield (PLQY), a measure of the efficiency of the emission process.

For applications in OLEDs, understanding both the singlet and triplet excited states is crucial. The energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is a particularly important parameter. In materials designed for Thermally Activated Delayed Fluorescence (TADF), minimizing this gap is essential to allow for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, thereby harvesting triplet excitons for light emission.[8][9][10] Donor-Acceptor (D-A) type molecules, where an electron-donating moiety is coupled with an electron-accepting one (which can be the DBT core itself or a substituent), are a common strategy to achieve a small ΔEST.[9][10]

Charge Transport Characteristics

For OFET applications, the ability of the material to transport charge carriers (holes or electrons) efficiently is paramount. This property is quantified by the charge carrier mobility (μ). High mobility requires not only suitable HOMO/LUMO levels for charge injection but also a high degree of crystalline order in the thin film to facilitate charge hopping between adjacent molecules.[3][4][11]

The introduction of long alkyl chains (e.g., hexyl groups) can improve the solubility and processability of DBT derivatives and also influence the molecular packing in the solid state, often leading to enhanced crystalline order and higher mobility.[3][4] For instance, 3,7-bis(5'-hexyl-thiophen-2'-yl)-dibenzothiophene (3,7-DHTDBTT) has demonstrated hole mobilities as high as 7.7 x 10⁻² cm² V⁻¹ s⁻¹ with high on/off ratios, making it a promising semiconductor for OFETs.[3][4]

| Derivative | Mobility (μ) (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |

| 3,7-DHTDBTT | 7.7 x 10⁻² | ~1 x 10⁷ | [3][4] |

| 2,8-DTDBTT | 1.1 x 10⁻³ | ~1 x 10⁵ | [3] |

| 2,8-DHTDBTT | 1.5 x 10⁻⁴ | ~1 x 10⁴ | [3] |

Applications in Organic Electronic Devices

The tunable properties of DBT derivatives make them highly valuable components in various electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, DBT derivatives are primarily used as host materials in the emissive layer.[5][12] A host material forms the matrix for a small percentage of emissive dopant molecules. The key requirements for a host are:

-

High Triplet Energy: The host's triplet energy must be higher than that of the phosphorescent or TADF dopant to prevent reverse energy transfer, which would quench the emission.[1][5][13] The high triplet energy of the DBT core is a major advantage here.

-

Balanced Charge Transport: The host should facilitate the transport of both electrons and holes to ensure they recombine efficiently on the dopant molecules. By combining DBT (a good hole transporter) with electron-withdrawing moieties, bipolar host materials with balanced charge transport can be designed.[5]

The diagram below illustrates the energy transfer mechanism in a typical phosphorescent OLED (PHOLED).

Caption: Host-dopant energy transfer in a PHOLED.

Organic Field-Effect Transistors (OFETs)

OFETs are the fundamental building blocks of flexible electronics, such as displays and sensors.[11] The performance of an OFET is critically dependent on the semiconductor layer. DBT derivatives have been successfully employed as the active channel material in p-type OFETs.[3][4] Their rigid, planar structure facilitates the formation of well-ordered thin films, which is essential for achieving high charge carrier mobility.[3][4][11] The stability of DBT derivatives, stemming from their low-lying HOMO levels, also contributes to the operational stability of the final device under ambient conditions.[3]

Below is a schematic of a typical top-contact, bottom-gate OFET architecture.

Caption: Schematic of a top-contact, bottom-gate OFET.

Experimental Protocols

To ensure scientific integrity and reproducibility, standardized characterization techniques are essential. This section provides self-validating protocols for key experiments used to determine the electronic properties of DBT derivatives.

Protocol 1: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

Objective: To determine the oxidation and reduction potentials of a DBT derivative and estimate its HOMO and LUMO energy levels.

Causality: CV measures the potential at which a molecule is oxidized (loses an electron) and reduced (gains an electron). The onset of the first oxidation potential is correlated to the HOMO level, while the onset of the reduction potential is correlated to the LUMO level. The ferrocene/ferrocenium (Fc/Fc⁺) couple is used as an internal standard because its redox potential is well-defined and relatively stable across different solvent systems.

Methodology:

-

Preparation: Prepare a ~1 mM solution of the DBT derivative in an anhydrous, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Assembly: Assemble a three-electrode electrochemical cell:

-

Working Electrode: Glassy carbon or platinum disk.

-

Reference Electrode: Ag/AgCl or a silver wire pseudo-reference.

-

Counter Electrode: Platinum wire.

-

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.

-

Measurement:

-

Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) towards positive potentials to observe the oxidation peak, and then towards negative potentials to observe the reduction peak. A typical scan rate is 100 mV/s.

-

After the initial scan, add a small amount of ferrocene to the solution as an internal standard and record the voltammogram again.

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eox, onset) and onset reduction potential (Ered, onset) from the voltammogram.

-

Measure the half-wave potential of the Fc/Fc⁺ couple (E₁/₂ (Fc/Fc⁺)).

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas[6]:

-

HOMO (eV) = -[Eox, onset - E₁/₂ (Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered, onset - E₁/₂ (Fc/Fc⁺) + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level. This value can sometimes be cited as 5.1 eV; consistency in the chosen reference is key.)

-

-

Protocol 2: Photophysical Characterization

Objective: To measure the absorption and emission properties of a DBT derivative.

Causality: UV-Vis absorption spectroscopy reveals the electronic transitions from the ground state to excited states, providing information about the optical bandgap. Photoluminescence (PL) spectroscopy measures the emission of light from the excited state back to the ground state, revealing the emission color and efficiency.

Methodology:

-

Solution Preparation: Prepare dilute solutions (~10⁻⁵ to 10⁻⁶ M) of the DBT derivative in a spectroscopic grade solvent (e.g., dichloromethane, toluene, or cyclohexane).

-

UV-Vis Absorption:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to record a baseline.

-

Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically from 250 nm to 600 nm.

-

The absorption onset (λonset) is used to calculate the optical bandgap: Eg, opt (eV) = 1240 / λonset (nm) .

-

-

Photoluminescence (PL) Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at a wavelength corresponding to a major absorption peak (e.g., λmax, abs).

-

Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.

-

To determine the photoluminescence quantum yield (PLQY), a standard fluorophore with a known QY (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same conditions for comparison.

-

Conclusion and Future Outlook

Dibenzothiophene derivatives represent a powerful and versatile class of organic semiconductors. The ability to systematically tune their fundamental electronic properties—from frontier orbital energies to charge transport characteristics—through rational chemical design has established them as indispensable materials in the development of high-performance OLEDs and OFETs. The low-lying HOMO levels confer excellent stability, while the rigid core and high triplet energy make them particularly suited for demanding applications like blue light emission.

The future of DBT research will likely focus on several key areas. The development of novel synthetic methodologies to access more complex and multi-functionalized derivatives will continue to push the boundaries of performance. For OLEDs, the design of advanced bipolar host materials and efficient TADF emitters based on the DBT scaffold remains a vibrant area of investigation. In the realm of OFETs, efforts to improve mobility and operational stability through precise control of molecular packing and thin-film morphology will be paramount. As our understanding of the intricate structure-property relationships deepens, dibenzothiophene and its derivatives will undoubtedly continue to be at the forefront of innovation in organic electronics.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.ru [2024.sci-hub.ru]

- 4. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of dibenzothiophene-based host materials with a dimesitylborane substituent and their green PHOLED performances - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. ias.ac.in [ias.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. Dibenzofuran/dibenzothiophene as the secondary electron-donors for highly efficient blue thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Study of the thermally-activated delayed fluorescence (TADF) mechanism of phenothiazine-dibenzothiophene- S, S-dioxide electron donor-acceptor dyads using steady-state and time-resolved optical and electron paramagnetic resonance spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. pure.skku.edu [pure.skku.edu]

- 13. Theoretical Study of Dibenzothiophene Based Electron Transport Materials [scirp.org]

The Emergence of 2-Dibenzothiophenamine in Organic Electronics: A Technical Guide

Foreword: The Quest for Superior Organic Electronic Materials

In the relentless pursuit of next-generation organic electronic devices, the design and synthesis of novel functional materials remain the cornerstone of innovation. The inherent versatility of organic chemistry allows for the fine-tuning of molecular structures to achieve desired electronic and physical properties. Within this landscape, heterocyclic compounds have garnered significant attention due to their unique electronic characteristics. This guide delves into the potential of a promising, yet relatively unexplored molecule: 2-Dibenzothiophenamine. By leveraging the robust and electronically active dibenzothiophene core and introducing a strategically placed amino group, we unlock a wealth of possibilities for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). This document serves as a comprehensive technical resource for researchers and scientists, providing insights into the synthesis, properties, and potential applications of this exciting new material, grounded in established scientific principles.

The Dibenzothiophene Core: A Foundation for High-Performance Organoelectronics

Dibenzothiophene (DBT) is a sulfur-containing heterocyclic compound consisting of two benzene rings fused to a central thiophene ring. This rigid, planar structure imparts several advantageous properties that make it an attractive building block for organic electronic materials:

-

High Thermal Stability: The fused aromatic system results in a high decomposition temperature, which is crucial for the long-term operational stability of electronic devices.

-

Excellent Charge Carrier Mobility: The planar structure facilitates intermolecular π-π stacking, which is essential for efficient charge transport.[1] Derivatives of DBT have been successfully employed as both hole and electron transport materials.[2][3]

-

Tunable Electronic Properties: The DBT core can be readily functionalized at various positions, allowing for the precise tuning of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[3]

Introducing this compound: Properties and Potential

By introducing an amino (-NH2) group at the 2-position of the dibenzothiophene core, we create this compound. This strategic functionalization is anticipated to significantly influence the molecule's electronic properties, primarily by introducing a strong electron-donating character.

Chemical Structure and Computed Properties:

| Property | Value | Reference |

| Molecular Formula | C12H9NS | [4] |

| Molecular Weight | 199.27 g/mol | [4] |

| XLogP3 | 3.7 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Topological Polar Surface Area | 54.3 Ų | [4] |

Source: PubChem CID 298442[4]

The presence of the amine group is expected to raise the HOMO level of the molecule, making it a promising candidate for a p-type semiconductor and a hole-transporting material (HTM) . The lone pair of electrons on the nitrogen atom can effectively participate in the π-conjugated system, enhancing charge delocalization and potentially improving charge carrier mobility.

Synthesis and Functionalization Pathway

A plausible and efficient synthetic route to this compound can be envisioned through the nitration of dibenzothiophene followed by reduction.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

-

Nitration of Dibenzothiophene:

-

Dissolve dibenzothiophene in a suitable solvent such as glacial acetic acid.

-

Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction to stir for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the 2-nitrodibenzothiophene.

-